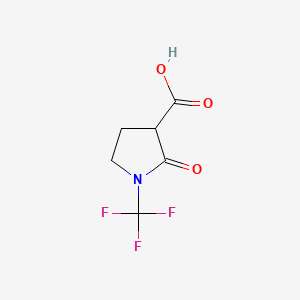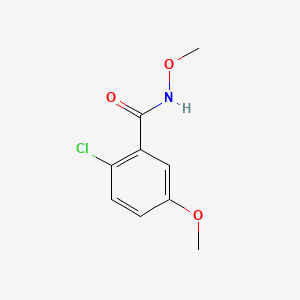![molecular formula C12H10BBrO2 B14767947 (5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14767947.png)
(5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a bromine substituent. This compound is of significant interest in organic synthesis and materials science due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Miyaura borylation reaction. This method uses aryl halides and bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. Continuous flow setups and metal-free photoinduced borylation methods are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and various substituted biphenyl derivatives .
Scientific Research Applications
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for protein labeling.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism by which (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the formation of stable boronate esters with diols and other nucleophiles. This interaction is crucial for its role in cross-coupling reactions and biological applications. The molecular targets include enzymes and receptors that interact with the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Bromo-phenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure with a bromine substituent, which enhances its reactivity and allows for more diverse chemical transformations compared to simpler boronic acids .
Properties
Molecular Formula |
C12H10BBrO2 |
|---|---|
Molecular Weight |
276.92 g/mol |
IUPAC Name |
(3-bromo-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BBrO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
LUJLLIDAMALCJP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


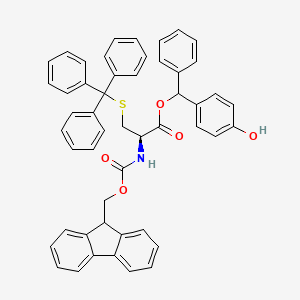
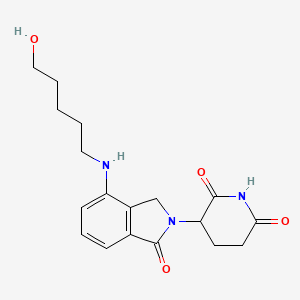
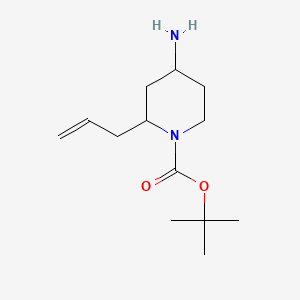
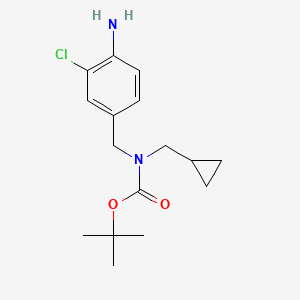
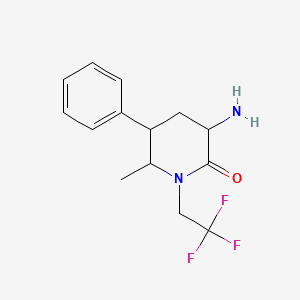
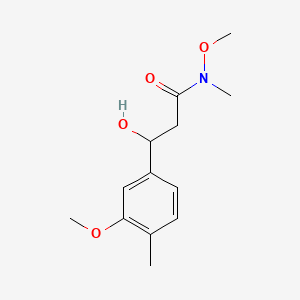
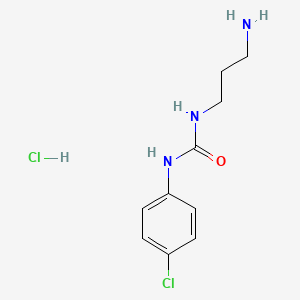
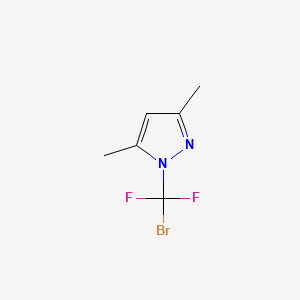
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
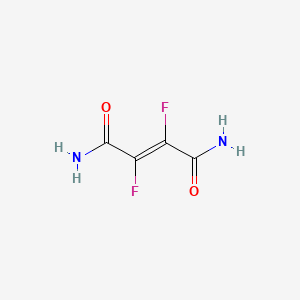
![N-methyl-2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14767933.png)

